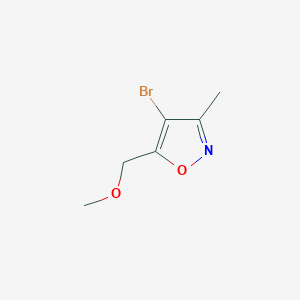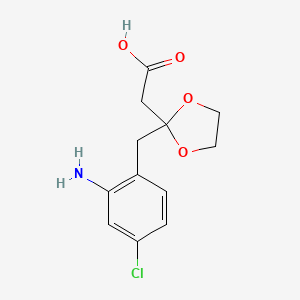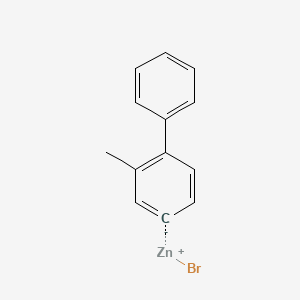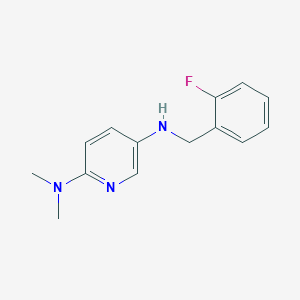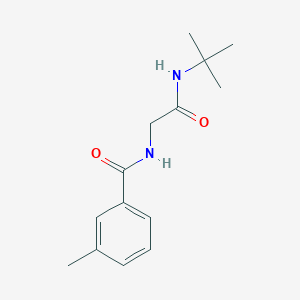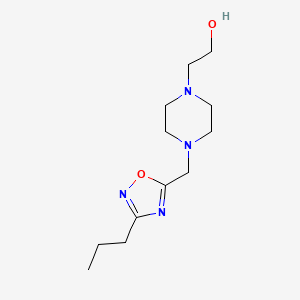![molecular formula C10H10N4O B14900308 n-Allyl-1h-benzo[d][1,2,3]triazole-5-carboxamide](/img/structure/B14900308.png)
n-Allyl-1h-benzo[d][1,2,3]triazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-Allyl-1h-benzo[d][1,2,3]triazole-5-carboxamide is a compound belonging to the class of 1,2,3-triazoles, which are nitrogen-containing heterocycles. These compounds are known for their stability and diverse biological activities, making them significant in medicinal chemistry and various scientific research fields .
Méthodes De Préparation
This method involves the reaction of organic azides with alkynes, catalyzed by copper, to form 1,2,3-triazoles . The reaction conditions are mild, and the yields are generally high. Industrial production methods may involve continuous flow synthesis using copper-on-charcoal as a heterogeneous catalyst, which allows for high yields and functional group tolerance .
Analyse Des Réactions Chimiques
n-Allyl-1h-benzo[d][1,2,3]triazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
n-Allyl-1h-benzo[d][1,2,3]triazole-5-carboxamide has a wide range of scientific research applications:
Chemistry: It is used in organic synthesis as a building block for more complex molecules.
Mécanisme D'action
The mechanism of action of n-Allyl-1h-benzo[d][1,2,3]triazole-5-carboxamide involves its interaction with molecular targets through hydrogen bonding and dipolar interactions. These interactions enable the compound to bind to specific enzymes or receptors, thereby exerting its biological effects. The exact molecular pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
n-Allyl-1h-benzo[d][1,2,3]triazole-5-carboxamide can be compared with other 1,2,3-triazole derivatives, such as:
1,2,3-Triazole-4-carboxamides: These compounds have similar structural features and biological activities but may differ in their specific applications and potency.
4-Carboxamide-5-(1H-tetrazol-5-yl)-1H-1,2,3-triazole: This compound is another nitrogen-rich heterocycle with unique energetic properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propriétés
Formule moléculaire |
C10H10N4O |
|---|---|
Poids moléculaire |
202.21 g/mol |
Nom IUPAC |
N-prop-2-enyl-2H-benzotriazole-5-carboxamide |
InChI |
InChI=1S/C10H10N4O/c1-2-5-11-10(15)7-3-4-8-9(6-7)13-14-12-8/h2-4,6H,1,5H2,(H,11,15)(H,12,13,14) |
Clé InChI |
BKRKZNIMLBDGBR-UHFFFAOYSA-N |
SMILES canonique |
C=CCNC(=O)C1=CC2=NNN=C2C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


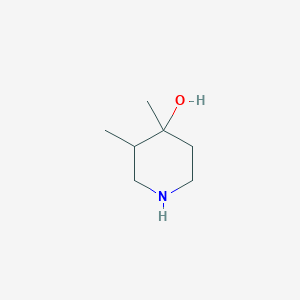

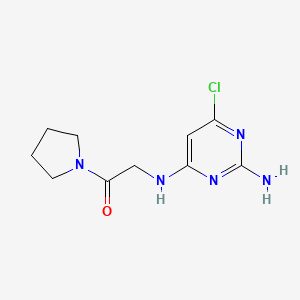

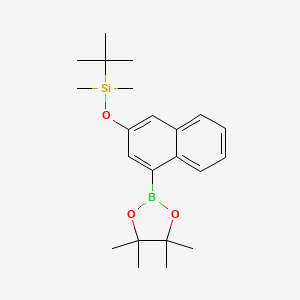
![N-[2-(difluoromethoxy)phenyl]-2-methylpropanamide](/img/structure/B14900273.png)
